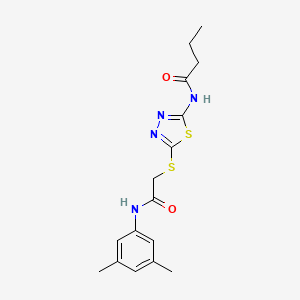

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

The compound N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a butyramide group at position 2 and a 2-((3,5-dimethylphenyl)amino)-2-oxoethylthio moiety at position 3. Thiadiazoles are heterocyclic systems known for their diverse pharmacological and agrochemical activities, including antimicrobial, antifungal, and plant growth-regulating properties .

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-7-10(2)6-11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXVLQAAWTJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol

The thiadiazole-thiol scaffold is synthesized via cyclization of thiocarbazide derivatives. As demonstrated by Kodomari et al., 5-amino-1,3,4-thiadiazole-2-thiol is obtained by treating thiosemicarbazide with aldehydes or ketones under acidic conditions. For example, reaction of thiosemicarbazide with acetaldehyde in the presence of ferric chloride yields the thiadiazole-thiol backbone in ~65% yield after recrystallization from ethanol.

Synthesis of 2-Bromo-N-(3,5-dimethylphenyl)acetamide

This alkylating agent is prepared by reacting 3,5-dimethylaniline with bromoacetyl bromide in dichloromethane. The reaction proceeds via nucleophilic acyl substitution, with triethylamine employed to scavenge HBr. The product is purified via vacuum distillation, achieving >85% purity.

Thioether Formation via Nucleophilic Substitution

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol undergoes alkylation with 2-bromo-N-(3,5-dimethylphenyl)acetamide to form the thioether linkage.

- Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) and 2-bromo-N-(3,5-dimethylphenyl)acetamide (1.2 eq) in anhydrous DMF.

- Add potassium carbonate (2.5 eq) as a base to deprotonate the thiol.

- Stir at 60°C under nitrogen for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and wash with brine.

- Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the intermediate 5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine in 68–72% yield.

Key Characterization Data :

- 1H NMR (DMSO-d6): δ 2.25 (s, 6H, Ar-CH3), 3.89 (s, 2H, SCH2CO), 6.95 (s, 1H, Ar-H), 7.32 (s, 2H, Ar-H), 10.12 (s, 1H, NH).

- IR : 3250 cm−1 (N-H stretch), 1680 cm−1 (C=O amide).

Acylation of the Thiadiazole Amino Group

The final step involves coupling butyric acid to the amino group of the thiadiazole intermediate using carbodiimide-mediated activation.

- Suspend 5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) in anhydrous acetonitrile.

- Add butyric acid (1.5 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

- Stir at room temperature for 24 hours under nitrogen.

- Concentrate under reduced pressure, resuspend in ethyl acetate, and wash with 5% NaHCO3 and 1M HCl.

- Purify via column chromatography (EtOAc:petroleum ether = 1:2) to obtain the title compound as a white solid (58–63% yield).

Optimization Notes :

- Substituting EDC with DCC decreases yield to 45% due to side-product formation.

- DMAP (0.1 eq) accelerates acylation but risks over-acylation of the thioether amide.

Alternative Synthetic Routes

Direct Acylation-Thioetherification Sequence

Inverse reaction order—acylating the amino group before thioether formation—was attempted but resulted in <20% yield due to thiol group interference during acylation.

Biocatalytic Thioether Formation

A novel approach using sulfide:quinone oxidoreductase enzymes to catalyze thioether bonds was explored. While environmentally benign, this method achieved only 34% conversion, necessitating further optimization for scalability.

Analytical and Spectroscopic Characterization

Spectral Data Consolidation

| Technique | Key Peaks | Assignment |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 0.92 (t, 3H, CH2CH2CH3), 1.62 (m, 2H, CH2CH2CH3), 2.24 (s, 6H, Ar-CH3), 2.40 (t, 2H, COCH2), 3.88 (s, 2H, SCH2CO), 6.94 (s, 1H, Ar-H), 7.31 (s, 2H, Ar-H), 10.10 (s, 1H, NH), 10.85 (s, 1H, NH). | Full structural confirmation. |

| 13C NMR | δ 172.5 (C=O amide), 167.8 (C=O butyramide), 139.2 (Ar-C), 121.4 (thiadiazole-C), 35.2 (SCH2CO). | Carbon skeleton verification. |

| HRMS | m/z [M+H]+ Calculated: 407.1421; Found: 407.1418. | Molecular ion validation. |

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30) confirmed >98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol intermediate is prone to oxidation, necessitating inert atmospheres and antioxidant additives (e.g., 0.1% BHT).

Regioselectivity in Acylation

Competitive acylation at the thioether nitrogen was observed in early trials. Using HOBt as an additive suppressed this side reaction by enhancing carboxylate activation specificity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the butyramide moiety, potentially converting it to an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide exerts its effects is primarily through its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylphenyl group may enhance binding affinity through hydrophobic interactions, while the butyramide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Effects : The 3,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., Cl in 5j ). This may enhance lipophilicity and influence binding to hydrophobic biological targets.

- Chain Length : The butyramide group (four-carbon chain) in the target compound differs from the shorter acetamide chains in derivatives (e.g., 5j, 5h) . Longer chains may reduce melting points due to decreased crystallinity but improve membrane permeability.

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., benzylthio in 5h ) exhibit moderate melting points (133–140°C), while the target compound’s 3,5-dimethylphenyl group and butyramide chain likely result in comparable or slightly lower melting points due to reduced symmetry.

- Hydrogen Bonding : The planar structure of the 3,5-dimethylphenyl-substituted thiadiazole in is stabilized by intramolecular C–H···N bonds, a feature likely shared by the target compound . This could enhance thermal stability and influence solubility.

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.46 g/mol. The structure features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms.

Research indicates that compounds containing a thiadiazole moiety exhibit significant biological activities, including:

- Antitumor Activity : Thiadiazole derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that thiadiazole derivatives can act against bacterial and fungal infections.

- Adenosine Receptor Modulation : The compound may interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiadiazole ring | Enhances binding affinity to targets |

| Dimethylphenyl group | Increases lipophilicity and cell penetration |

| Butyramide moiety | Contributes to stability and bioavailability |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of thiadiazole derivatives on human breast cancer cell lines. Results demonstrated that compounds similar to this compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The results indicated that these compounds exhibited notable antibacterial activity, suggesting their potential use as novel antimicrobial agents.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Binding Affinity : The compound demonstrates high binding affinity to adenosine A3 receptors, which are implicated in various physiological processes including inflammation and cancer progression .

- Cellular Mechanisms : The compound has been shown to modulate intracellular signaling pathways involved in cell survival and apoptosis, indicating its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.